molecular formula C18H24O4 B1433818 Cannabigerorcinic Acid CAS No. 69734-83-4

Cannabigerorcinic Acid

货号: B1433818
CAS 编号: 69734-83-4
分子量: 304.4 g/mol
InChI 键: IWEPIJRDQIRPIT-XYOKQWHBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Cannabigerorcinic acid is a phytocannabinoid structurally similar to other known cannabinoids. It is a derivative of cannabigerolic acid, which is a precursor to many other cannabinoids found in the Cannabis plant. This compound is known for its potential therapeutic properties and is being studied for various applications in medicine and industry.

准备方法

Synthetic Routes and Reaction Conditions: Cannabigerorcinic acid can be synthesized through the prenylation of olivetolic acid with geranyl pyrophosphate. This reaction is catalyzed by prenyltransferase enzymes. The reaction conditions typically involve the use of a microbial system, such as Escherichia coli, engineered to express the necessary enzymes .

Industrial Production Methods: Industrial production of this compound involves the use of genetically modified microorganisms. These microorganisms are engineered to produce high yields of the compound through fermentation processes. The production process is optimized to enhance the kinetics of the enzymes involved, ensuring efficient synthesis of this compound .

化学反应分析

Types of Reactions: Cannabigerorcinic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Conditions for substitution reactions vary depending on the desired functional group, but typically involve the use of catalysts and specific solvents.

Major Products:

科学研究应用

Cannabigerorcinic acid has a wide range of scientific research applications, including:

作用机制

Cannabigerorcinic acid exerts its effects through interaction with various molecular targets and pathways. It is known to modulate the activity of cannabinoid receptors, including CB1 and CB2 receptors. Additionally, it has been shown to inhibit the TRPM7 ion channel, which plays a role in cellular calcium homeostasis and signaling . These interactions contribute to its potential therapeutic effects, including anti-inflammatory and neuroprotective actions.

相似化合物的比较

Cannabigerorcinic acid is similar to other cannabinoids such as cannabigerolic acid, cannabigerol, and cannabichromene. it is unique in its specific structural features and biological activities. For example:

生物活性

Cannabigerorcinic Acid (CBGA) is a prominent cannabinoid derived from Cannabis sativa, known for its role as a precursor in the biosynthesis of various other cannabinoids. Recent studies have highlighted its significant biological activities, particularly in the context of ion channel modulation, anti-inflammatory effects, and potential therapeutic applications in various diseases. This article explores the biological activity of CBGA, supported by data tables, case studies, and detailed research findings.

Overview of this compound

CBGA is synthesized from geranyl pyrophosphate (GPP) and olivetolic acid (OLA) through enzymatic processes involving specific prenyltransferases. It serves as a foundational compound for the production of cannabinoids like cannabigerol (CBG) and tetrahydrocannabinol (THC). The compound's structure facilitates its interaction with various biological targets, leading to diverse pharmacological effects.

Biological Activities

1. Modulation of Ion Channels

CBGA has been identified as a potent inhibitor of the TRPM7 ion channel, which plays a crucial role in cellular calcium homeostasis and inflammation. Research indicates that CBGA exhibits a stronger inhibitory effect on TRPM7 compared to other cannabinoids. This inhibition is linked to reduced mRNA expression of inflammatory cytokines and offers therapeutic potential for conditions such as cancer, stroke, and kidney disease .

2. Anti-Inflammatory Effects

In preclinical models, CBGA has demonstrated significant anti-inflammatory properties. For instance, it has been shown to ameliorate kidney inflammation in acute nephropathic mice by decreasing IL-2 production—a key cytokine involved in inflammatory responses . Furthermore, CBGA's ability to inhibit store-operated calcium entry (SOCE) in T cells further underscores its potential in managing inflammatory diseases.

3. Metabolic Effects

CBGA acts as a dual agonist for peroxisome proliferator-activated receptors (PPARα/γ), which are critical in regulating lipid metabolism and glucose homeostasis. This property suggests that CBGA may be beneficial in treating metabolic disorders such as diabetes and dyslipidemia .

Data Table: Summary of Biological Activities of CBGA

Biological Activity Mechanism Potential Applications
TRPM7 InhibitionSuppresses TRPM7 currentsCancer, stroke, kidney disease
Anti-inflammatoryReduces IL-2 productionKidney inflammation
PPARα/γ AgonismRegulates lipid metabolismDiabetes, dyslipidemia
NeuroprotectiveProtects against neurodegenerationParkinson's disease

Case Studies

Case Study 1: Kidney Inflammation Model

In a study involving an acute nephropathic mouse model, CBGA was administered to evaluate its effects on renal inflammation. The results indicated a marked reduction in kidney fibrosis and inflammation markers compared to control groups. The study concluded that CBGA's inhibitory action on TRPM7 channels played a significant role in its protective effects against kidney damage .

Case Study 2: Metabolic Regulation

Another investigation focused on the metabolic effects of CBGA on diabetic mice. The administration of CBGA resulted in improved glucose tolerance and reduced body weight gain. These findings suggest that CBGA could be developed into a therapeutic agent for managing obesity-related metabolic disorders .

Research Findings

Recent research emphasizes the need for further exploration into the pharmacological mechanisms underlying CBGA's diverse biological activities. While initial findings are promising, the exact pathways through which CBGA exerts its effects remain to be fully elucidated.

  • Neuroprotective Properties : Both CBGA and its decarboxylated form CBG have shown neuroprotective effects in models of Parkinson’s disease, suggesting potential applications in neurodegenerative conditions .
  • Antioxidant Activity : Preliminary studies indicate that CBGA possesses antioxidant properties that may contribute to its anti-inflammatory effects .

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for characterizing Cannabigerorcinic Acid, and how can researchers validate purity?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or UV-Vis detection is optimal for separation and identification. Validate purity using nuclear magnetic resonance (NMR; 1H and 13C) and compare results with certified reference standards. Document chromatographic parameters (e.g., column type, mobile phase gradient) and spectral data in supplementary materials to ensure reproducibility .

Q. How should extraction protocols be designed to isolate this compound while minimizing degradation?

  • Methodological Answer : Employ cold ethanol or supercritical CO₂ extraction under inert conditions (e.g., nitrogen atmosphere) to prevent oxidative degradation. Monitor pH (maintain ≤6) and temperature (≤4°C) during isolation. Validate stability via accelerated degradation studies (e.g., 72-hour exposure to light/heat) with triplicate measurements .

Q. What spectroscopic methods are critical for structural elucidation of this compound?

  • Methodological Answer : Combine 2D NMR (e.g., COSY, HSQC) for carbon-proton correlation and Fourier-transform infrared spectroscopy (FTIR) for functional group identification. For crystalline samples, X-ray diffraction (XRD) provides definitive stereochemical confirmation. Cross-validate results with computational modeling (e.g., density functional theory) .

Q. How can researchers quantify this compound in complex biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to correct for matrix effects. Perform spike-and-recovery experiments (80–120% acceptable range) and validate limits of detection (LOD) and quantification (LOQ) via calibration curves .

Advanced Research Questions

Q. What strategies resolve contradictory data on this compound’s stability across studies?

  • Methodological Answer : Conduct controlled thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) with standardized heating rates (e.g., 5°C/min). Compare degradation products via LC-MS and reconcile variables (e.g., solvent systems, humidity control). Use Bayesian meta-analysis to assess inter-study variability .

Q. How can enzymatic interaction studies be designed to investigate this compound’s bioactivity?

  • Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics with target enzymes (e.g., cannabinoid synthases). Include negative controls (e.g., inactive analogs) and validate assays via enzyme inhibition kinetics (Km/Vmax calculations) .

Q. What comparative approaches are effective for studying this compound against analogs like CBGVA?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies using molecular docking and in vitro functional assays. Normalize data to molar concentrations and account for lipophilicity (logP values). Use cluster analysis to identify critical functional groups .

Q. How do environmental factors influence this compound’s degradation pathways?

  • Methodological Answer : Design factorial experiments varying pH, UV exposure, and temperature. Analyze degradation products via high-resolution MS and apply kinetic modeling (e.g., first-order decay constants). Use Arrhenius plots to predict shelf-life under storage conditions .

Q. What integrative methods link this compound’s biosynthesis to multi-omics data?

  • Methodological Answer : Combine transcriptomics (RNA-seq of biosynthetic genes) with metabolomics (LC-MS profiling) in Cannabis sativa tissues. Use correlation networks to identify co-expressed enzymes and precursors. Validate via CRISPR-Cas9 gene editing in model plant systems .

Q. How can reproducibility challenges in synthetic routes be addressed?

  • Methodological Answer : Adopt continuous-flow chemistry for precise control of reaction parameters (e.g., residence time, mixing efficiency). Publish detailed protocols with step-by-step video supplements and raw spectral data in open-access repositories .

属性

IUPAC Name

3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O4/c1-11(2)6-5-7-12(3)8-9-14-15(19)10-13(4)16(17(14)20)18(21)22/h6,8,10,19-20H,5,7,9H2,1-4H3,(H,21,22)/b12-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEPIJRDQIRPIT-XYOKQWHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C(=C1C(=O)O)O)C/C=C(\C)/CCC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501345177
Record name Cannabigerorcinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69734-83-4
Record name Cannabigerorcinic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501345177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethyl] acetate
[2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethyl] acetate
Cannabigerorcinic Acid
[2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethyl] acetate
[2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethyl] acetate
Cannabigerorcinic Acid
[2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethyl] acetate
Cannabigerorcinic Acid
[2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethyl] acetate
Cannabigerorcinic Acid
[2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethyl] acetate
Cannabigerorcinic Acid
[2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethyl] acetate
Cannabigerorcinic Acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。